5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-3-14-9-5-7-11-16(14)23-18(28)13-27-20(22)19(25-26-27)21(29)24-17-12-8-6-10-15(17)4-2/h5-12H,3-4,13,22H2,1-2H3,(H,23,28)(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTQTWVHPJEIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Structure and Synthesis
The compound features a triazole ring , which is a five-membered heterocyclic structure containing three nitrogen atoms. Triazoles are known for their stability and ability to form various non-covalent interactions with biological targets, making them valuable in medicinal chemistry.
Synthesis Methodology
The synthesis of triazole derivatives typically involves reactions such as:
- Click Chemistry : Utilizing azides and alkynes to form triazoles under mild conditions.
- Condensation Reactions : Involving amines and carboxylic acids or their derivatives to form amides.
For this compound, the synthesis may involve the reaction of appropriate azides with ethyl phenyl ketones followed by amidation processes.
Antimicrobial Properties
Triazoles, including this compound, exhibit significant antimicrobial activity. Studies have shown that triazole derivatives can inhibit the growth of various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Bacteria | Antibacterial | |
| Fungi | Antifungal | |
| Viruses | Antiviral | |
| Mycobacteria | Antitubercular |
The mechanism by which triazoles exert their antimicrobial effects often involves:
- Inhibition of Fungal Ergosterol Biosynthesis : Triazoles interfere with the enzyme lanosterol demethylase, crucial for ergosterol production in fungi.
- Disruption of Nucleic Acid Synthesis : Some triazoles can affect DNA and RNA synthesis in microbial cells.
Case Studies
-
Antifungal Efficacy Against Candida Species :
A study evaluated the antifungal activity of various triazole derivatives, including this compound. The compound demonstrated potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. -
Antibacterial Activity Against Methicillin-resistant Staphylococcus aureus (MRSA) :
Research indicated that this triazole derivative exhibited significant antibacterial activity against MRSA strains, highlighting its potential as a therapeutic agent in treating resistant infections. -
Anticancer Properties :
Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
